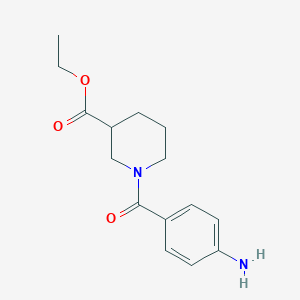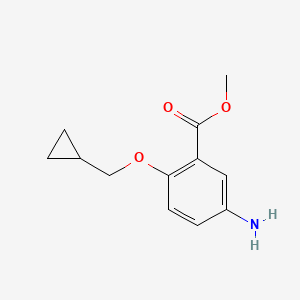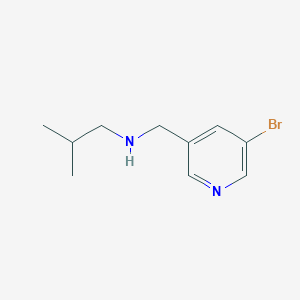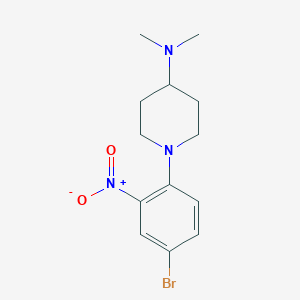![molecular formula C17H18N2 B1400894 [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile CAS No. 1192165-36-8](/img/structure/B1400894.png)
[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile
Descripción general
Descripción
6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile, also known as TBPA, is a chemical compound belonging to the pyridine family. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 101°C. TBPA is highly soluble in water, alcohols, and many organic solvents, making it a versatile compound for various research and industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The cobalt(II)-mediated synthesis of complex molecules, such as 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, involves oxidative cyclization in acetonitrile, utilizing compounds similar to [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile. Such syntheses are significant for understanding the structural and coordination behavior of these molecules (Garza-Ortiz et al., 2013).
Electropolymerization and Supercapacitor Applications
- Electropolymerization studies involving pyrrole and 3-(4-tert-butylphenyl)thiophene monomers in acetonitrile solution have been conducted. The resulting polymers show promising applications in supercapacitors due to their high specific capacitance and improved cycling stability (Yue et al., 2012).
Anodic Pyridination in Organic Synthesis
- Anodic pyridination of certain phenols in acetonitrile leads to the production of pyridinated compounds. This process is a key reaction in the synthesis of various organic compounds and can be influenced by the presence of bases (Ohmori et al., 1982).
Bioimaging and Photodynamic Therapy Applications
- Novel diiridium complexes with components resembling this compound have been synthesized and studied for potential use in bioimaging and photodynamic therapy. These complexes exhibit properties like cell permeability and singlet oxygen generation, important for therapeutic applications (Daniels et al., 2018).
Water Oxidation Catalysis
- Ru complexes involving ligands similar to this compound have been developed for water oxidation processes. These complexes are significant for understanding the catalysis mechanism in water oxidation and potential environmental applications (Zong & Thummel, 2005).
Understanding Reactivity Towards Carbocations
- Research on the reactivity of pyridines towards carbocations in acetonitrile solution provides insights into the behavior of this compound-like compounds in similar reactions. This knowledge is crucial for designing new synthetic routes in organic chemistry (Dembiński et al., 1993).
Modified Gif Oxidation Process
- The modified Gif oxidation process in acetonitrile, using pyridine derivatives, shows how compounds like this compound can influence the yield of oxidation products. This is relevant for the development of more efficient and environmentally friendly oxidation processes (Barton & Li, 1998).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium complexes in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile might participate in transmetalation, a process where an organic group is transferred from boron to palladium . This reaction is facilitated by the mild and functional group tolerant conditions of Suzuki–Miyaura coupling .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, in which similar compounds participate, play a crucial role in the synthesis of various organic compounds .
Result of Action
The compound might contribute to the formation of carbon-carbon bonds in suzuki–miyaura coupling reactions .
Propiedades
IUPAC Name |
2-[6-(4-tert-butylphenyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)15-7-5-14(6-8-15)16-9-4-13(10-11-18)12-19-16/h4-9,12H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWXBRSSNLJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



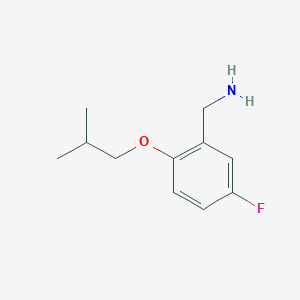
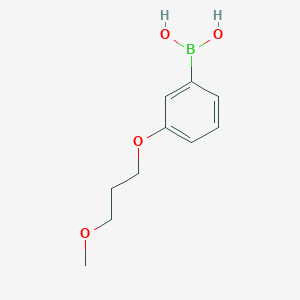
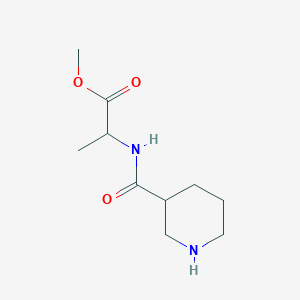
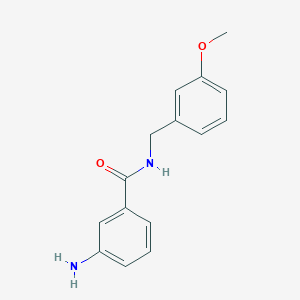
![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
